
LTD4 antagonist 1
Vue d'ensemble
Description
LTD4 antagonist 1 is a useful research compound. Its molecular formula is C31H32F3N3O5S and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asthma Management
LTD4 antagonist 1 is primarily investigated for its role in asthma treatment. Cysteinyl leukotrienes, including LTD4, are known to mediate bronchoconstriction and inflammation in asthma. Clinical studies have shown that antagonists like montelukast effectively reduce asthma symptoms by blocking the action of leukotrienes on their receptors .
Key Findings:
- Clinical Efficacy : Montelukast has been FDA-approved for asthma management since 2003, demonstrating significant improvements in lung function and reduction in exacerbations .
- Mechanism of Action : By inhibiting CysLT1, these antagonists prevent the inflammatory cascade initiated by leukotrienes, thus alleviating symptoms .
Allergic Rhinitis
In addition to asthma, LTD4 antagonists are also utilized in managing allergic rhinitis. Studies indicate that these compounds can effectively reduce nasal congestion and other allergy-related symptoms by blocking leukotriene-mediated inflammation .
Case Study Example:
- A randomized controlled trial demonstrated that patients receiving montelukast experienced a notable reduction in nasal symptoms compared to those on placebo .
Neurodegenerative Disorders
Recent research has explored the use of LTD4 antagonists in neurodegenerative diseases such as Alzheimer's disease. Studies suggest that activation of CysLT1 may contribute to neuroinflammation and cognitive decline associated with Alzheimer's pathology .
Key Findings:
- Memory Improvement : Animal models treated with pranlukast, a CysLT1 antagonist, showed significant improvements in memory function and reduced amyloid-beta levels, indicating a protective effect against cognitive decline .
- Mechanistic Insights : The antagonism of CysLT1 was linked to decreased neuroinflammatory responses and improved neuronal health .
Data Overview
Inflammatory Diseases
LTD4 antagonists have been shown to inhibit leukocyte chemotaxis, which is crucial in inflammatory responses. In animal models, the absence of CysLT1 led to reduced infiltration of inflammatory cells, highlighting its role as a therapeutic target in conditions like rheumatoid arthritis and multiple sclerosis .
Potential Side Effects
While the therapeutic benefits are significant, it is essential to consider potential side effects associated with long-term use of LTD4 antagonists. Some patients may experience gastrointestinal disturbances or mood changes; however, these are generally mild compared to the benefits observed .
Propriétés
Formule moléculaire |
C31H32F3N3O5S |
---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)indole-5-carboxamide |
InChI |
InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39) |
Clé InChI |
ULMFXAMQUGLVGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.